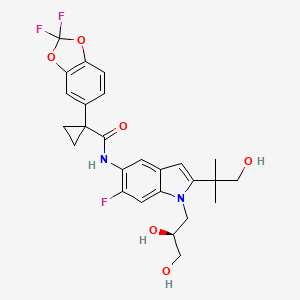

VX661

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H27F3N2O6 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2S)-2,3-dihydroxypropyl]-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide |

InChI |

InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m0/s1 |

InChI Key |

MJUVRTYWUMPBTR-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1C[C@@H](CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |

Canonical SMILES |

CC(C)(CO)C1=CC2=CC(=C(C=C2N1CC(CO)O)F)NC(=O)C3(CC3)C4=CC5=C(C=C4)OC(O5)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Cystic Fibrosis and the F508del-CFTR Defect

An In-depth Technical Guide on the Core Mechanism of Action of VX-661 (Tezacaftor) in CFTR Correction

For Researchers, Scientists, and Drug Development Professionals

Cystic fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes the CFTR protein, an anion channel crucial for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells. The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del). This F508del mutation leads to a misfolded CFTR protein, which is identified by the cell's quality control systems within the endoplasmic reticulum (ER) and targeted for premature degradation. As a result, little to no functional CFTR protein reaches the cell surface, causing impaired ion and water transport and the accumulation of thick, sticky mucus in organs like the lungs.[1]

VX-661 (Tezacaftor): A Type I CFTR Corrector

VX-661, known as Tezacaftor (B612225), is a small molecule classified as a Type I CFTR corrector.[1] Its primary role is to address the underlying protein folding and trafficking defect associated with the F508del mutation.[1][2][3][4] Unlike CFTR potentiators such as ivacaftor (B1684365), which enhance the channel opening probability of CFTR protein already at the cell surface, correctors like tezacaftor aim to increase the quantity of CFTR protein that successfully reaches the plasma membrane.[5][6][7]

Core Molecular Mechanism of Action

The therapeutic action of Tezacaftor is centered on its direct interaction with the misfolded F508del-CFTR protein during its biogenesis.

-

Binding Site: Cryo-electron microscopy studies have revealed that Tezacaftor, similar to the corrector lumacaftor, binds directly to a hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein.[8][9][10][11][12] This site is formed by transmembrane helices 1, 2, 3, and 6.[12]

-

Molecular Chaperone Activity: By lodging itself in this pocket, Tezacaftor acts as a molecular "chaperone."[1] It stabilizes the thermodynamically unstable TMD1, promoting the correct assembly of the entire CFTR protein.[1][8][9] This stabilization is key to allowing the F508del-CFTR protein to bypass the ER quality control mechanisms that would otherwise mark it for degradation.[1][12]

-

Allosteric Rescue: The stabilization of TMD1 during the early stages of biogenesis increases the overall probability of the protein achieving a correctly folded conformation. This action can allosterically rescue a number of disease-causing mutations that may reside in other domains of the CFTR protein.[9][12]

Cellular Consequences of Tezacaftor Action

The primary cellular outcome of Tezacaftor treatment is an increase in the amount of mature, fully glycosylated F508del-CFTR protein (referred to as Band C in Western blots) at the cell surface.[1] This increased protein density at the plasma membrane leads to a partial restoration of chloride ion transport across the epithelial membrane.[1][13]

Tezacaftor is often used in combination with other modulators to achieve greater clinical efficacy. When combined with the potentiator ivacaftor, the newly trafficked channels are held open longer, further increasing chloride transport.[5] In triple-combination therapies, such as with elexacaftor (B607289) (a Type III corrector) and ivacaftor, Tezacaftor's action is synergistic, leading to even more significant restoration of CFTR function.[14][15][16][17]

Quantitative Data on VX-661 Efficacy

The efficacy of VX-661, both alone and in combination with other CFTR modulators, has been quantified in various preclinical and clinical studies.

| Assay/Model | Treatment | Outcome Metric | Result | Reference |

| In Vitro (F508del/F508del HBE cells) | Tezacaftor (24h) | Chloride Transport | Increase from 2.5% to 8.1% of normal levels. | [13] |

| In Vitro (F508del/F508del HBE cells) | Tezacaftor + Ivacaftor (24h) | Chloride Transport | Increase to 15.7% of normal levels. | [13] |

| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor | F508del-CFTR PM Density | Reached ~45% of Wild-Type levels. | [17] |

| In Vitro (CFBE41o- cells) | Tezacaftor + Elexacaftor (+ Ivacaftor) | F508del-CFTR Function | Reached ~90% of Wild-Type levels. | [17] |

| Human Nasal Epithelia (F508del homozygous) | Tezacaftor + Elexacaftor (+ Ivacaftor) | Chloride Channel Function | Restored to ~62% of Wild-Type CFTR function. | [15][16] |

| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (100mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 9% at Day 28. | [18][19] |

| Phase 2 Clinical Trial (F508del homozygous) | Tezacaftor (150mg) + Ivacaftor | % Predicted FEV1 | Significant relative improvement of 7.5% at Day 28. | [18][19] |

Experimental Protocols

The characterization of CFTR correctors like VX-661 relies on a set of key biochemical and functional assays.

Western Blotting for CFTR Maturation

This biochemical assay is used to visualize the change in CFTR glycosylation, which indicates successful trafficking from the ER to the Golgi apparatus.

-

Principle: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resides in the ER. The mature, complex-glycosylated form (Band C, ~170 kDa), which has passed through the Golgi, migrates more slowly on an SDS-PAGE gel.[20][21] An effective corrector increases the intensity of Band C relative to Band B.

-

Methodology:

-

Cell Culture and Treatment: Plate epithelial cells (e.g., CFBE41o- or primary human bronchial epithelial cells) expressing F508del-CFTR. Incubate the cells with the corrector compound (e.g., 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours at 37°C.[20]

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on a 6-8% polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for CFTR, followed by an HRP-conjugated secondary antibody.

-

Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Compare the relative intensities of Band B and Band C.

-

Ussing Chamber Assay for Ion Transport

This electrophysiological technique is the gold standard for measuring ion transport across an intact epithelial monolayer.

-

Principle: Differentiated epithelial cells grown on permeable supports form a polarized monolayer with tight junctions. The Ussing chamber measures the short-circuit current (Isc), which is the current required to nullify the spontaneous voltage across the epithelium, representing the net ion transport.

-

Methodology:

-

Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients on permeable supports at an Air-Liquid Interface (ALI) until fully differentiated (3-4 weeks).[20]

-

Treatment: Add the CFTR corrector (e.g., 3 µM Tezacaftor) to the basolateral medium and incubate for 24-48 hours.[20]

-

Chamber Setup: Mount the permeable support in an Ussing chamber. Bathe both apical and basolateral sides with pre-warmed and gassed Krebs-Bicarbonate Ringer (KBR) solution.[20]

-

Measurement: Clamp the voltage to 0 mV and record the baseline Isc.

-

Pharmacological Activation: Sequentially add amiloride (B1667095) (to block epithelial sodium channels), followed by a cAMP agonist like forskolin (B1673556) (to activate CFTR), and a potentiator like ivacaftor (to maximize channel gating).

-

Inhibition: Finally, add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the measured current is CFTR-dependent. The change in Isc after forskolin/ivacaftor addition represents the CFTR-mediated chloride current.

-

References

- 1. benchchem.com [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and Phe508del and a Residual Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 17. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

The Discovery and Development of Tezacaftor: A Technical Guide

Tezacaftor (B612225) (VX-661) is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals.[1][2] It represents a significant advancement in the treatment of cystic fibrosis (CF), a genetic disorder caused by mutations in the CFTR gene.[1] This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Tezacaftor, intended for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The journey to discover Tezacaftor was part of a broader research program at Vertex Pharmaceuticals aimed at identifying CFTR modulators. The most common CF-causing mutation, F508del, results in a misfolded CFTR protein that is targeted for degradation and does not reach the cell surface.[3][4] Correctors are small molecules designed to rescue the processing and trafficking of this misfolded protein.[1]

Tezacaftor was developed as a successor to the first-generation corrector, lumacaftor, with an improved pharmacokinetic profile and fewer side effects.[5] The discovery process involved extensive high-throughput screening and structure-activity relationship (SAR) studies to optimize the efficacy and safety of lead compounds.[6][7]

Preclinical evaluation of Tezacaftor in in vitro models, such as human bronchial epithelial (HBE) cells from CF patients, demonstrated its ability to increase the amount of mature CFTR protein at the cell surface and enhance chloride transport.[5][8]

Mechanism of Action

Tezacaftor is classified as a Type I CFTR corrector.[3] Its primary mechanism of action is to directly bind to the first membrane-spanning domain (MSD1) of the CFTR protein during its biogenesis.[1][3] This binding stabilizes the misfolded F508del-CFTR protein, allowing it to bypass the endoplasmic reticulum's quality control machinery and traffic to the plasma membrane.[3]

However, the corrected F508del-CFTR channel still exhibits a gating defect, meaning it does not open as frequently as the wild-type channel.[3] For this reason, Tezacaftor is most effective when used in combination with a CFTR potentiator, such as Ivacaftor, which increases the channel open probability.[3] Its efficacy is further enhanced when combined with a second corrector, Elexacaftor, which binds to a different site on the CFTR protein and provides synergistic correction of the folding defect.[3]

Clinical Development and Trials

The clinical development of Tezacaftor has primarily focused on its use in combination therapies.

Tezacaftor/Ivacaftor (Symdeko®/Symkevi®)

The combination of Tezacaftor and Ivacaftor was evaluated in several Phase 3 trials.

-

EVOLVE Trial : This 24-week, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of Tezacaftor/Ivacaftor in approximately 500 CF patients aged 12 and older with two copies of the F508del mutation.[9] The trial met its primary endpoint, showing a statistically significant improvement in lung function (percent predicted forced expiratory volume in one second, ppFEV1).[9]

-

EXPAND Trial : This 8-week, randomized, double-blind, placebo-controlled, crossover trial evaluated the combination in about 250 patients aged 12 and older with one F508del mutation and a second mutation that results in residual CFTR function.[9] The trial also met its primary endpoints, demonstrating significant improvements in ppFEV1.[9]

-

EXTEND Trial : This 96-week, open-label extension study assessed the long-term safety and efficacy of Tezacaftor/Ivacaftor in patients who completed the parent studies.[10] The results supported the long-term clinical benefit of the treatment.[10]

Elexacaftor/Tezacaftor/Ivacaftor (Trikafta®/Kaftrio®)

The triple combination therapy, which includes Tezacaftor, has shown remarkable efficacy.

-

Phase 3 Trial (F/MF) : A 24-week study in 403 people with one F508del mutation and one minimal function mutation demonstrated significant improvements in ppFEV1.[11]

-

Phase 3 Trial (F/F) : A 4-week study in 107 people with two F508del mutations also showed significant lung function improvement.[11]

-

Pediatric Studies : Subsequent trials have established the safety and efficacy of the triple combination in younger age groups, including children aged 2-5 years.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from pivotal clinical trials.

Table 1: Efficacy of Tezacaftor/Ivacaftor in Phase 3 Trials

| Trial | Patient Population | Primary Endpoint | Mean Absolute Improvement in ppFEV1 |

| EVOLVE | Homozygous for F508del | Change in ppFEV1 at 24 weeks | 4.0 percentage points vs. placebo |

| EXPAND | Heterozygous for F508del and a residual function mutation | Change in ppFEV1 at 8 weeks | 6.8 percentage points vs. placebo |

Data from the EVOLVE and EXPAND trials.[4][9][13]

Table 2: Efficacy of Elexacaftor/Tezacaftor/Ivacaftor in Phase 3 Trials

| Patient Population | Primary Endpoint | Mean Absolute Improvement in ppFEV1 |

| One F508del and one minimal function mutation | Change in ppFEV1 at 24 weeks | 14.3 percentage points vs. placebo |

| Two F508del mutations | Change in ppFEV1 at 4 weeks | 10.0 percentage points vs. Tezacaftor/Ivacaftor |

Data from the pivotal Phase 3 trials of Trikafta.[11]

Regulatory Approval Timeline

-

February 12, 2018 : The FDA approved the combination of Tezacaftor and Ivacaftor (Symdeko) for people with CF ages 12 and older with two copies of the F508del mutation or one of 27 other specified mutations.[13][14]

-

October 2018 : The European Medicines Agency (EMA) approved the combination (Symkevi) for a similar patient population.[6][13]

-

October 21, 2019 : The FDA approved the triple combination of Elexacaftor, Tezacaftor, and Ivacaftor (Trikafta) for people with CF aged 12 and older with at least one F508del mutation.[11][13][15] This approval has since been expanded to include younger age groups.[16]

-

August 2020 : The EMA approved the triple combination therapy (Kaftrio).[6][13]

Experimental Protocols

Ussing Chamber Assay for CFTR Function

This electrophysiological technique is used to measure ion transport across epithelial tissues.

-

Tissue Preparation : Human bronchial epithelial cells cultured on permeable supports are mounted in an Ussing chamber, separating the apical and basolateral sides.

-

Perfusion : Both sides are perfused with physiological saline solutions, and the potential difference across the epithelium is clamped to 0 mV.

-

Measurement : The short-circuit current (Isc), a measure of net ion transport, is recorded.

-

CFTR Activation : CFTR-mediated chloride secretion is stimulated by adding a cAMP agonist (e.g., forskolin) to the basolateral side.

-

Potentiation and Inhibition : The effect of CFTR modulators (like Tezacaftor and Ivacaftor) is assessed by adding them to the appropriate chambers. The CFTR-specific nature of the current is confirmed by adding a CFTR inhibitor (e.g., CFTRinh-172).

Western Blotting for CFTR Protein Maturation

This technique is used to quantify the different forms of the CFTR protein.

-

Cell Lysis : HBE cells treated with or without Tezacaftor are lysed to extract total protein.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer : The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting : The membrane is incubated with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : The signal is detected using a chemiluminescent substrate. Band C (mature, fully glycosylated CFTR) and Band B (immature, core-glycosylated CFTR) can be distinguished by their different molecular weights. An increase in the Band C to Band B ratio indicates improved CFTR maturation.

Conclusion

Tezacaftor has been a pivotal component in the development of highly effective CFTR modulator therapies. Its discovery and development timeline, from initial preclinical studies to its role in the groundbreaking triple combination therapy, highlights a successful strategy of iterative drug design and combination therapy to address the complex molecular defects underlying cystic fibrosis. The continued research and clinical application of Tezacaftor-containing regimens are transforming the treatment landscape and improving the lives of individuals with CF.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review | MDPI [mdpi.com]

- 7. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Vertex's tezacaftor shows positive outcome in two Phase III trials to treat CF - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. Research Portal [scholarship.miami.edu]

- 11. FDA Approves TRIKAFTA (elexacaftor/tezacaftor/ivacaftor and ivacaftor) to Treat the Underlying Cause of Cystic Fibrosis in People Ages 12 and Older Who Have at Least One F508del Mutation - BioSpace [biospace.com]

- 12. Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and at Least One F508del Allele - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tezacaftor - Wikipedia [en.wikipedia.org]

- 14. drugs.com [drugs.com]

- 15. drugs.com [drugs.com]

- 16. What is the approval history and clinical development pathway of Trikafta? [synapse.patsnap.com]

The Corrector VX-661 (Tezacaftor): A Technical Guide to its Impact on F508del-CFTR Protein Folding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of VX-661 (tezacaftor) and its significant role in correcting the folding defect of the F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). We will delve into the quantitative effects of VX-661 on protein trafficking and function, provide detailed experimental protocols for assessing its efficacy, and visualize the underlying biological pathways.

Introduction: The Challenge of F508del-CFTR

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an ion channel primarily responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes. The deletion of phenylalanine at position 508 (F508del) is the most prevalent CF-causing mutation, resulting in a misfolded CFTR protein that is recognized by the cellular quality control machinery in the endoplasmic reticulum (ER) and targeted for premature degradation.[1][2] This leads to a significant reduction or absence of functional CFTR channels at the cell surface, causing the multi-organ pathology characteristic of CF.

VX-661 (tezacaftor) is a CFTR corrector molecule designed to address this primary defect. It is a "Type I" corrector that directly binds to the F508del-CFTR protein, acting as a pharmacological chaperone to facilitate its proper folding and subsequent trafficking to the plasma membrane.[3]

Mechanism of Action of VX-661

VX-661 exerts its corrective effect by binding to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein. This binding stabilizes the interface between MSD1 and the first nucleotide-binding domain (NBD1), a critical interaction for the overall structural integrity of the protein. By stabilizing this conformation, VX-661 helps the F508del-CFTR protein to evade the ER-associated degradation (ERAD) pathway, allowing it to traffic through the Golgi apparatus for further processing and eventual insertion into the plasma membrane.[4]

dot

References

Cellular Trafficking of CFTR with VX-661 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, with a focus on the therapeutic intervention of VX-661 (Tezacaftor). This document details the mechanism of action of VX-661, its impact on CFTR processing and localization, and presents quantitative data from key studies. Furthermore, it outlines detailed experimental protocols for investigating CFTR trafficking and visualizes key pathways and workflows using Graphviz diagrams.

Introduction to CFTR and Cystic Fibrosis

Cystic Fibrosis (CF) is a monogenic, autosomal recessive disorder caused by mutations in the CFTR gene. This gene encodes for the CFTR protein, a crucial anion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] The most common mutation, present in approximately 85% of CF patients, is the deletion of a phenylalanine residue at position 508 (F508del-CFTR).[4] This mutation leads to misfolding of the CFTR protein, which is subsequently recognized by the endoplasmic reticulum (ER) quality control machinery and targeted for premature degradation by the proteasome.[4][5][6] Consequently, there is a significant reduction in the amount of functional CFTR protein at the cell surface, leading to the multi-organ pathology characteristic of CF.[7]

Mechanism of Action of VX-661 (Tezacaftor)

VX-661 (Tezacaftor) is a small-molecule CFTR corrector designed to address the underlying protein folding and trafficking defect of F508del-CFTR.[8] As a Type I corrector, VX-661 is believed to act as a pharmacological chaperone, directly binding to the first membrane-spanning domain (MSD1) of the nascent CFTR polypeptide during its biogenesis.[3][9] This interaction stabilizes the protein, facilitating its proper folding and allowing it to evade the ER-associated degradation (ERAD) pathway.[8][9] By rescuing the folding of mutant CFTR, VX-661 promotes its trafficking through the Golgi apparatus to the cell surface, thereby increasing the density of functional CFTR channels on the plasma membrane.[8][9]

Recent studies using cryo-electron microscopy have further elucidated the binding site of VX-661. It occupies a hydrophobic pocket within MSD1, composed of transmembrane helices 1, 2, 3, and 6.[10] This binding is thought to stabilize the interface between the nucleotide-binding domain 1 (NBD1) and the intracellular loops, a critical interaction for proper CFTR conformation.[3]

It is important to note that while VX-661 helps to increase the quantity of CFTR at the cell surface, it does not fully restore its function. Therefore, it is often used in combination with a CFTR potentiator, such as Ivacaftor (B1684365) (VX-770), which increases the channel's open probability and enhances ion transport.[8][11]

Quantitative Efficacy of VX-661 Treatment

The efficacy of VX-661, primarily in combination with Ivacaftor, has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Tezacaftor (B612225)/Ivacaftor in Patients Homozygous for F508del-CFTR (EVOLVE study)

| Endpoint | Tezacaftor/Ivacaftor Group | Placebo Group | Absolute Improvement vs. Placebo |

| Mean absolute change in ppFEV₁ from baseline to the average of week 4 and 24 | 4.0 percentage points | - | 4.0 percentage points[12][13] |

| CFQ-R respiratory domain score improvement | 5.1 points | - | 5.1 points[12] |

| Reduction in pulmonary exacerbations | - | - | 35%[13] |

Table 2: Efficacy of Tezacaftor/Ivacaftor in Patients Heterozygous for F508del-CFTR and a Residual Function Mutation (EXPAND study)

| Treatment Group | Mean absolute change in ppFEV₁ from baseline | Absolute Improvement vs. Placebo |

| Tezacaftor/Ivacaftor | 6.8 percentage points | 6.8 percentage points[12][14] |

| Ivacaftor alone | 4.7 percentage points | 4.7 percentage points[14] |

| CFQ-R respiratory domain score improvement (Tezacaftor/Ivacaftor vs. Placebo) | 11.1 points | 11.1 points[12] |

Experimental Protocols for Studying CFTR Trafficking

This section provides detailed methodologies for key experiments used to investigate the cellular trafficking of CFTR and the effects of corrector compounds like VX-661.

Cell Culture and VX-661 Treatment

-

Cell Lines: Human bronchial epithelial cell lines expressing F508del-CFTR (e.g., CFBE41o-) are commonly used.[8]

-

Culture Conditions: Cells are typically cultured on permeable membrane supports at an air-liquid interface to promote polarization.[15]

-

VX-661 Treatment: Cells are treated with the desired concentration of VX-661 (e.g., 3-10 µM) or a vehicle control (DMSO) for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[8][9]

Immunoprecipitation and Western Blotting for CFTR Analysis

This technique is used to assess the total amount and the glycosylation state of the CFTR protein, which indicates its maturation stage.

-

Cell Lysis: Cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., 1% Triton X-100 in homogenization buffer) containing protease inhibitors.[15]

-

Immunoprecipitation: CFTR is immunoprecipitated from the cell lysate using a specific anti-CFTR antibody cross-linked to beads.[16]

-

Western Blotting:

-

The immunoprecipitated proteins are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody against CFTR.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The immature, core-glycosylated form of CFTR (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170-180 kDa) are quantified.[17][18] An increase in the Band C to Band B ratio indicates improved CFTR maturation and trafficking.

Cell Surface Biotinylation Assay

This assay specifically measures the amount of CFTR protein present at the cell surface.

-

Cell Surface Biotinylation:

-

Cell Lysis and Streptavidin Pulldown:

-

Cells are lysed as described above.

-

Biotinylated proteins are isolated from the total cell lysate by incubation with streptavidin-coated beads (e.g., NeutrAvidin resin).[19]

-

-

Western Blotting: The pulled-down proteins are analyzed by Western blotting for CFTR as described previously.

-

Data Analysis: The amount of biotinylated CFTR is quantified to determine the level of cell surface expression.

Immunofluorescence Staining for CFTR Localization

This method allows for the visualization of CFTR's subcellular localization.

-

Cell Fixation and Permeabilization:

-

Immunostaining:

-

Imaging and Analysis:

Visualizations of Cellular Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to CFTR trafficking and its study.

Caption: Trafficking of F508del-CFTR without VX-661 treatment.

Caption: VX-661 mediated correction of F508del-CFTR trafficking.

Caption: Workflow for assessing VX-661's effect on CFTR trafficking.

References

- 1. CFTR and chaperones: processing and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tezacaftor and ivacaftor for the treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphorylation of the Chaperone-Like HspB5 Rescues Trafficking and Function of F508del-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and degradation of CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The combination of tezacaftor and ivacaftor in the treatment of patients with cystic fibrosis: clinical evidence and future prospects in cystic fibrosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with two F508del-CFTR mutations | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

- 14. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

- 15. Methods to Monitor Cell Surface Expression and Endocytic Trafficking of CFTR in Polarized Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cff.org [cff.org]

- 18. researchgate.net [researchgate.net]

- 19. Biotinylation of CFTR at the cell surface [bio-protocol.org]

- 20. Imaging CFTR protein localization in cultured cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Tezacaftor Binding Site on CFTR

For Immediate Release

This technical guide provides a comprehensive analysis of the binding site and mechanism of action of Tezacaftor (VX-661), a critical corrector molecule in the treatment of Cystic Fibrosis (CF). Designed for researchers, scientists, and drug development professionals, this document synthesizes crystallographic data, biochemical assays, and molecular modeling studies to offer a detailed understanding of how Tezacaftor interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Executive Summary

Tezacaftor is a second-generation CFTR corrector that has demonstrated significant efficacy in combination therapies such as Symdeko® and Trikafta®.[1] As a Type I corrector, its primary role is to facilitate the cellular processing and trafficking of the most common disease-causing mutant, F508del-CFTR, to the cell surface.[2][3] This is achieved by directly binding to and stabilizing a key domain of the CFTR protein during its biogenesis. High-resolution structural studies, primarily cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the precise location and nature of the Tezacaftor binding site.

The Tezacaftor Binding Site: A Hydrophobic Pocket in TMD1

Cryo-EM structures of CFTR in complex with Tezacaftor have revealed that it binds to a hydrophobic pocket within the first transmembrane domain (TMD1).[4][5][6][7] This binding site is shared with the earlier generation corrector, Lumacaftor (VX-809), indicating a common mechanism of action for this class of drugs.[2][4][5] The binding of Tezacaftor within this cavity serves to link and stabilize four of the transmembrane helices of TMD1, an intrinsically unstable region of the protein.[4][5][7][8] This stabilization at an early stage of protein synthesis is crucial for preventing the premature degradation of the F508del-CFTR mutant by the cellular quality control machinery.[4][5]

Key Interacting Residues

Molecular interaction studies have identified several amino acid residues within TMD1 that are critical for Tezacaftor binding. While the overall binding is predominantly hydrophobic, specific polar interactions also play a role. A key interaction is a hydrogen bond formed between Tezacaftor and the residue Arginine 74 (R74).[2][4][5] This interaction distinguishes it slightly from Lumacaftor, which forms a salt bridge with Lysine 68 (K68).[4][5] Mutagenesis studies have confirmed the functional importance of these residues; for instance, substitutions at position R74 have been shown to reduce the binding affinity of Tezacaftor.[2] A schematic of these interactions is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Mechanism of CFTR correction by type I folding correctors | Sciety [sciety.org]

- 7. searchportal.learning-center.hec.edu [searchportal.learning-center.hec.edu]

- 8. Functional Consequences of CFTR Interactions in Cystic Fibrosis | MDPI [mdpi.com]

VX-661 (Tezacaftor): A Technical Guide to its Core Role in Restoring Chloride Channel Function

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Defect

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1][2] This gene encodes the CFTR protein, an anion channel pivotal for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[3][4] The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[1][5]

The F508del mutation induces a critical misfolding of the CFTR protein.[1] This misfolded protein is identified by the cell's quality control systems within the endoplasmic reticulum (ER) and is prematurely targeted for degradation.[1] Consequently, there is a significant reduction or complete absence of functional CFTR protein at the cell surface.[1][2] This disruption in ion transport leads to the accumulation of thick, viscous mucus in organs like the lungs, pancreas, and intestines, causing the hallmark symptoms of CF.[1][4]

CFTR modulators, particularly "correctors," are a class of small molecules engineered to address this primary defect.[2] They aim to rescue the processing and trafficking of misfolded CFTR proteins, enabling them to reach the cell surface and function as ion channels.[2][3] VX-661 (Tezacaftor) is a second-generation CFTR corrector, developed to improve upon the efficacy and safety of earlier correctors.[2]

Core Mechanism of Action: VX-661 as a Type I CFTR Corrector

VX-661 (Tezacaftor) is classified as a Type I CFTR corrector.[1][2] Its principal mechanism involves direct interaction with the nascent F508del-CFTR protein during its biogenesis. Structural and biochemical studies have revealed that Tezacaftor (B612225), much like its analogue Lumacaftor, binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[6][7][8][9][10]

This binding event is crucial; it allosterically stabilizes the partially folded TMD1, making it less susceptible to recognition and degradation by the ER's quality control machinery.[6][10] By shielding the misfolded protein, VX-661 facilitates its proper folding, assembly, and subsequent trafficking through the Golgi apparatus to the plasma membrane.[1][11][12] The result is an increased density of functional CFTR channels on the cell surface, thereby restoring a significant level of chloride transport.[11][13]

Experimental Evidence and Protocols

The efficacy of VX-661 in rescuing F508del-CFTR is substantiated by a range of biochemical and functional assays. This section details the protocols for key experiments and presents the quantitative data derived from them.

Biochemical Analysis: Western Blot for CFTR Maturation

Western blotting is a fundamental technique used to assess the expression and maturation state of the CFTR protein.[14] It distinguishes between two main forms: the immature, core-glycosylated form (Band B) found in the ER, and the mature, complex-glycosylated form (Band C) that has successfully trafficked through the Golgi to the plasma membrane.[14][15][16] A successful corrector like VX-661 will show a marked increase in the intensity of Band C relative to Band B.[16]

-

Cell Culture and Treatment: Culture human bronchial epithelial (HBE) cells (e.g., CFBE41o-) homozygous for the F508del mutation. Treat cells with VX-661 (e.g., 2-3 µM) or vehicle control (DMSO) for 24 hours at 37°C.[13][17]

-

Cell Lysis and Protein Extraction: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[15] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard method like the Bicinchoninic Acid (BCA) assay to ensure equal loading.[14][15]

-

Sample Preparation: Mix a standardized amount of protein (e.g., 30-50 µg) with 2X Laemmli sample buffer containing 50 mM DTT.[15][18] Heat samples at 65-70°C for 5-10 minutes. Note: Avoid boiling, as it can cause CFTR aggregation.[14]

-

SDS-PAGE: Load equal amounts of protein into the wells of a low-percentage (e.g., 6-8%) Tris-glycine SDS-polyacrylamide gel.[14][18] Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a semi-dry or wet transfer system.[14][18]

-

Blocking: Block the membrane for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR (e.g., anti-CFTR mAb 596) diluted in blocking buffer.[14]

-

Secondary Antibody: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection and Analysis: After further washing, apply a chemiluminescent substrate to the membrane.[15] Acquire the image using a digital imager. Perform densitometry analysis to quantify the intensity of Band B and Band C.

| Cell Line/Model | Compound(s) | Concentration | Outcome | Result | Reference |

| HEK293 & CFBE cells | Tezacaftor (VX-661) | 2 µM | Increased expression of N1303K-CFTR | Qualitative Increase | [13] |

| CFBE41o- cells | VX-661 + VX-445 | 3 µM VX-661 | F508del-CFTR PM Density | ~45% of Wild-Type | [19][20] |

Functional Analysis: Ussing Chamber Electrophysiology

The Ussing chamber is a critical tool for directly measuring ion transport across an epithelial monolayer.[3][21] It quantifies the short-circuit current (Isc), a direct measure of net ion movement.[21] In the context of CF research, an increase in forskolin-stimulated, CFTR-inhibitor-sensitive Isc in cells treated with VX-661 provides a quantitative functional readout of rescued CFTR channel activity.[3][21]

-

Cell Culture: Grow primary HBE cells from CF patients (homozygous for F508del) on permeable supports (e.g., Snapwell inserts) at an air-liquid interface (ALI) until a confluent, differentiated monolayer is formed.[21]

-

Compound Treatment: Treat the HBE monolayers with VX-661 (e.g., 5 µM) for 24 hours to allow for CFTR correction and trafficking.[21] Include vehicle (DMSO) treated monolayers as a control.

-

Chamber Setup: Mount the permeable support insert into the Ussing chamber, separating the apical and basolateral compartments.[21]

-

Buffer and Equilibration: Fill both hemi-chambers with pre-warmed (37°C) and gassed (95% O₂ / 5% CO₂) Krebs-Ringer solution. Allow the system to equilibrate until a stable baseline Isc is achieved.[21]

-

Measurement Protocol:

-

ENaC Inhibition: Add Amiloride (e.g., 10-100 µM) to the apical chamber to block the epithelial sodium channel (ENaC), thus isolating the CFTR-mediated chloride current.[21] Record the change in Isc.

-

CFTR Activation: Add Forskolin (B1673556) (e.g., 10 µM) to the basolateral chamber to raise intracellular cAMP levels and activate CFTR channels.[21]

-

Acute Potentiation: Add a CFTR potentiator like Ivacaftor (VX-770, e.g., 1 µM) to the apical chamber to maximize the open probability of any CFTR channels at the cell surface.[21]

-

CFTR Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm that the observed current is CFTR-mediated.[21]

-

-

Data Analysis: Calculate the change in Isc (ΔIsc) in response to the CFTR activators and inhibitors. Compare the ΔIsc between VX-661-treated and control cells to quantify the functional rescue of the CFTR channel.

| Cell/Tissue Model | Compound(s) | Outcome | Result | Reference |

| CFBE41o- cells | VX-661 + VX-445 + VX-770 | F508del-CFTR Function | ~90% of Wild-Type | [20] |

| Homozygous F508del Nasal Epithelia | VX-661 + VX-445 + VX-770 | F508del-CFTR Chloride Channel Function | ~62% of Wild-Type | [19] |

| Intestinal Monolayers (Q1100P/K163E) | VX-661 + VX-445 | CFTR Function (ΔIsc) | Restored to non-CF range | [22] |

Cell-Based Functional Analysis: Forskolin-Induced Swelling (FIS) Assay

The FIS assay is a powerful tool that utilizes 3D intestinal organoids grown from patient-derived stem cells to measure CFTR function in a more physiologically relevant system.[23][24] When functional CFTR channels are present on the apical (luminal) surface of the organoids, stimulation with forskolin activates them, leading to chloride and fluid secretion into the lumen.[25] This causes the organoids to swell, and the magnitude of this swelling over time is directly proportional to CFTR function.[23][24]

-

Organoid Culture and Plating: Culture intestinal organoids derived from rectal biopsies of CF patients.[24] For the assay, dissociate organoids and seed 30-80 organoids per well in a 96-well plate with basement membrane matrix.[24]

-

Corrector Treatment: Incubate the organoids with VX-661 (e.g., 3 µM) for 18-24 hours to allow for correction of the F508del-CFTR protein.[22][24]

-

Assay Preparation: On the day of the assay, stain the organoids with a live-cell dye (e.g., Calcein Green).[24]

-

Stimulation and Imaging: Add forskolin (e.g., 5 µM) to the medium to activate CFTR. If studying combination effects, a potentiator like Ivacaftor can be added concurrently.[24]

-

Live-Cell Microscopy: Immediately begin imaging the plate using a confocal live-cell microscope equipped with an environmental chamber (37°C).[24] Acquire images of each well every 10-15 minutes for a total of 60-120 minutes.[23]

-

Image and Data Analysis: Use image analysis software to segment and measure the total area of the organoids in each image over time.[23][26] Calculate the area under the curve (AUC) for the swelling response. The increase in AUC for VX-661 treated organoids compared to vehicle controls quantifies the restoration of CFTR function.

| Patient Genotype | Compound(s) | Outcome | Result | Reference |

| K163E/K163E | VX-661 (3 µM) | CFTR Function (FIS) | Partial restoration of function | [22] |

| Q1100P/K163E | VX-661 (3 µM) + VX-445 (3 µM) | CFTR Function (FIS) | Response enhanced beyond VX-445 alone | [22] |

| F508del + Rare Mutations | VX-661/VX-770 or VX-445/VX-661/VX-770 | CFTR Rescue | Demonstrated rescue in a range of airway organoids | [27] |

Summary of Clinical Efficacy

The ultimate validation of VX-661's mechanism is its clinical efficacy. In combination with the potentiator Ivacaftor (VX-770), Tezacaftor has demonstrated significant clinical benefits for CF patients with at least one F508del mutation. Phase 2 and 3 clinical trials have provided robust quantitative data on improvements in key clinical endpoints.

| Study/Patient Group | Treatment | Duration | Primary Endpoint | Result (vs. Placebo) | Reference |

| Phase 2 (F508del Homozygous) | VX-661 (100mg qd) + Ivacaftor | 28 Days | Change in ppFEV1 | +9% relative improvement | [28] |

| Phase 2 (F508del Homozygous) | VX-661 (150mg qd) + Ivacaftor | 28 Days | Change in ppFEV1 | +7.5% relative improvement | [28] |

| Phase 2 (F508del Homozygous) | VX-661 (100mg qd) + Ivacaftor | 28 Days | % of patients with ≥5% relative FEV1 improvement | 66.7% | |

| Phase 3 (F508del + Residual Function Mutation) | Tezacaftor/Ivacaftor | 8 Weeks | Change in ppFEV1 | +6.8 percentage points | [29] |

| Long-term Rollover Study (F508del) | Tezacaftor/Ivacaftor | up to 96 Weeks | Safety & Efficacy | Treatment was generally safe and well-tolerated with sustained improvements in lung function and BMI | [30] |

Conclusion

VX-661 (Tezacaftor) plays a critical role in restoring chloride channel function for individuals with the F508del-CFTR mutation by acting as a high-fidelity molecular chaperone. Its mechanism, centered on the stabilization of the first membrane-spanning domain, allows the misfolded protein to bypass ER degradation and traffic to the cell surface. This biochemical correction translates directly to quantifiable functional restoration, as evidenced by rigorous in-vitro assays like Western blotting, Ussing chamber electrophysiology, and forskolin-induced swelling of organoids. Ultimately, these preclinical findings are validated by significant improvements in lung function and other clinical outcomes, cementing VX-661's importance as a cornerstone of modern CFTR modulator therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy [frontiersin.org]

- 6. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. axonmedchem.com [axonmedchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. cff.org [cff.org]

- 17. apexbt.com [apexbt.com]

- 18. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 19. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Elexacaftor co-potentiates the activity of F508del and gating mutants of CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. The response of rare CFTR mutations to specific modulator combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. stemcell.com [stemcell.com]

- 26. An open-source high-content analysis workflow for CFTR function measurements using the forskolin-induced swelling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Advances in Preclinical In Vitro Models for the Translation of Precision Medicine for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

- 30. cysticfibrosis.org.uk [cysticfibrosis.org.uk]

Early-stage research on Tezacaftor for rare CFTR mutations

An In-depth Technical Guide on the Early-Stage Research of Tezacaftor for Rare CFTR Mutations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a monogenic autosomal recessive disorder resulting from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The CFTR protein is an anion channel crucial for regulating ion and fluid transport across epithelial surfaces. While the F508del mutation is the most common, over 2,000 other mutations have been identified, many of which are rare and lead to a range of functional defects in the CFTR protein. CFTR modulators, particularly correctors and potentiators, have revolutionized CF treatment. Tezacaftor (VX-661) is a 'Type I' CFTR corrector designed to address protein misfolding and trafficking defects. This technical guide provides a detailed overview of the early-stage research on Tezacaftor, focusing on its mechanism of action, its efficacy in rare CFTR mutations, and the key experimental protocols used for its evaluation.

Introduction to CFTR Mutations and Corrector Therapy

CFTR mutations are categorized into classes based on their impact on the protein's lifecycle and function. Many rare mutations, similar to the common F508del, are Class II mutations that cause the CFTR protein to misfold within the endoplasmic reticulum (ER), leading to its premature degradation by the proteasome.[1] This prevents the protein from trafficking to the cell surface where it would normally function.[2]

CFTR correctors are small molecules that aid in the proper folding of mutant CFTR protein, allowing it to escape ER-associated degradation and traffic to the plasma membrane.[3] Tezacaftor is a second-generation corrector developed to improve upon the first-generation corrector, lumacaftor, by offering a better safety profile and fewer drug-drug interactions.[4] It is a core component of the highly effective combination therapies Symdeko® (Tezacaftor/Ivacaftor) and Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor).[5][6]

Tezacaftor: Mechanism of Action

Early-stage research has elucidated that Tezacaftor acts as a molecular chaperone. It binds directly to the CFTR protein during its synthesis and folding.

-

Binding Site : Structural studies have revealed that Tezacaftor, like its predecessor lumacaftor, binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[7][8][9][10] This binding pocket is formed by transmembrane helices 1, 2, 3, and 6.[10]

-

Stabilization : By binding to MSD1, Tezacaftor stabilizes this domain during the early stages of CFTR biosynthesis.[8][10] This stabilization is crucial as it prevents the misfolded protein from being targeted for degradation and promotes the proper assembly of the different CFTR domains.[7][10]

-

Allosteric Correction : The stabilization of MSD1 has an allosteric effect, increasing the overall probability that the full protein will achieve a conformation suitable for trafficking out of the ER to the Golgi apparatus and ultimately to the cell's surface.[10][11][12]

References

- 1. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Conventional and Unconventional Trafficking of CFTR and Other Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotyping of Rare CFTR Mutations Reveals Distinct Trafficking and Functional Defects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Trials Finder | CFF Clinical Trials Tool [apps.cff.org]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review [mdpi.com]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. researchgate.net [researchgate.net]

- 9. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 12. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of VX-661 (Tezacaftor) with the CFTR Protein

Abstract: Cystic Fibrosis (CF) is a life-limiting genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to protein misfolding and premature degradation. CFTR modulators, particularly correctors, have revolutionized CF treatment by targeting the underlying protein defect. This technical guide provides an in-depth structural and functional analysis of the interaction between VX-661 (tezacaftor) and the CFTR protein. We detail the molecular mechanism, binding site, and allosteric effects of this Type I corrector, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development in this domain.[1]

Introduction to CFTR and the Role of VX-661

The CFTR protein is a cAMP-activated, ATP-gated anion channel primarily responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2] Its proper function is critical for maintaining electrolyte and fluid balance in various organs.[1] The most common mutation, a deletion of phenylalanine at position 508 (F508del) within the first nucleotide-binding domain (NBD1), causes severe misfolding of the CFTR protein.[3] This defect prevents its proper processing and trafficking through the endoplasmic reticulum (ER), leading to its premature degradation and a significant reduction of functional channels at the cell surface.[3]

VX-661 (Tezacaftor) is a second-generation small-molecule CFTR corrector.[4][5] It is classified as a Type I corrector, designed specifically to address the folding and trafficking defects of the F508del-CFTR protein.[4][5][6] By binding directly to the mutant CFTR protein, VX-661 facilitates its proper folding, increases its processing efficiency, and enhances its cell surface expression, thereby restoring a degree of chloride channel activity.[6][7] It is a key component of approved combination therapies, such as Symdeko® (tezacaftor/ivacaftor) and Trikafta® (elexacaftor/tezacaftor/ivacaftor), which pair correctors with a potentiator (ivacaftor) to enhance the channel gating of the rescued protein at the cell surface.[8][9][10]

Molecular Mechanism of Action

VX-661 acts as a pharmacological chaperone to rescue the F508del-CFTR protein from its default degradation pathway. The F508del mutation destabilizes the NBD1 domain and disrupts critical interfaces with other domains, particularly the membrane-spanning domains (MSDs).

The mechanism involves several key steps:

-

Binding and Stabilization: VX-661 binds to a specific site on the first membrane-spanning domain (MSD1) of the CFTR protein.[4][5][11]

-

Allosteric Correction: This binding event allosterically stabilizes the protein structure, improving the interface between NBD1 and the intracellular loops (ICLs) of the MSDs, which is a critical interaction disrupted by the F508del mutation.[4][5]

-

Enhanced Processing: The stabilized F508del-CFTR protein can more efficiently fold and is recognized as properly assembled by the cell's quality control machinery in the ER.

-

Improved Trafficking: This allows the corrected protein to traffic through the Golgi apparatus for complex glycosylation (maturing from the core-glycosylated 'Band B' to the complex-glycosylated 'Band C' form) and subsequent insertion into the plasma membrane.[6]

The diagram below illustrates this corrective pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trikaftahcp.com [trikaftahcp.com]

- 10. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Foundational Science of CFTR Correctors: The Case of Tezacaftor (VX-661)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the foundational science behind Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correctors, with a specific focus on the second-generation corrector, Tezacaftor (VX-661). It details the molecular mechanism of action, synergistic effects with other modulators, quantitative efficacy data, and the key experimental protocols used for its characterization.

Introduction: The Challenge of Misfolded CFTR

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for chloride and bicarbonate transport across epithelial cell membranes.[1] The most common mutation, occurring in approximately 90% of patients, is the deletion of phenylalanine at position 508 (F508del).[2][3] This mutation causes the CFTR protein to misfold within the endoplasmic reticulum (ER), preventing its proper processing and trafficking.[4] Consequently, the misfolded F508del-CFTR is recognized by the cell's quality control machinery and targeted for premature degradation, leading to a significant reduction or absence of functional channels at the cell surface.[4][5]

CFTR modulators are small molecules designed to rescue the function of mutant CFTR.[1] They are broadly classified as correctors, which improve the processing and trafficking of the protein, and potentiators, which enhance the channel's gating function once it is at the cell membrane.[6] Tezacaftor (VX-661) is a Type I CFTR corrector designed to address the primary folding defect of F508del-CFTR.[5][7]

Molecular Mechanism of Action of Tezacaftor (VX-661)

Tezacaftor acts as a pharmacological chaperone that directly binds to the F508del-CFTR protein during its biogenesis.[4][7] This interaction stabilizes the protein's conformation, allowing it to evade ER-associated degradation and traffic successfully to the cell surface.[5][8]

2.1 Binding Site and Structural Stabilization

Cryo-electron microscopy (cryo-EM) studies have precisely identified the binding site of Tezacaftor.[7] It inserts into a specific hydrophobic pocket within the first transmembrane domain (TMD1) of the CFTR protein, a region that is thermodynamically unstable in the F508del mutant.[7][9] This pocket is formed by transmembrane helices 1, 2, 3, and 6.[7][10] By binding to this site, Tezacaftor acts as a molecular "glue," linking these helices together and stabilizing the entire TMD1 domain at an early stage of biogenesis.[9] This allosteric stabilization is critical for the proper assembly of the full protein, facilitating its maturation through the Golgi apparatus and subsequent insertion into the plasma membrane.[4][5]

Synergistic Action with Other CFTR Modulators

While Tezacaftor increases the quantity of CFTR protein at the cell surface, its efficacy is dramatically enhanced when used in combination with other types of modulators.[11][12]

-

Potentiators (e.g., Ivacaftor, VX-770): A potentiator is required to activate the corrected F508del-CFTR channels that have reached the cell membrane.[13] Ivacaftor binds to the CFTR protein and increases its channel open probability (gating), allowing for a greater flow of chloride ions.[11][13]

-

Next-Generation Correctors (e.g., Elexacaftor, VX-445): Elexacaftor is a Type III corrector that binds to a different, distinct site on the CFTR protein.[2][3] This dual-site binding mechanism, with Tezacaftor stabilizing TMD1 and Elexacaftor providing additional conformational stability, results in a powerful synergistic effect.[2][14] This combination is significantly more effective at rescuing the misfolded protein than either corrector alone, forming the basis of highly effective triple-combination therapies.[2][6]

Quantitative Analysis of Tezacaftor Efficacy

The efficacy of Tezacaftor, primarily in combination with Ivacaftor and Elexacaftor, has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tezacaftor Combinations

| Cell Model | Corrector(s) | Outcome Measured | Result (% of Wild-Type Function) | Reference |

|---|---|---|---|---|

| CFBE41o- cells | VX-661 + VX-445 | F508del-CFTR Plasma Membrane Density | ~45% | [14][15] |

| Human Nasal Epithelia (F508del/F508del) | VX-661 + VX-445 (+ VX-770) | F508del-CFTR Chloride Channel Function | ~62% | [14] |

| Human Bronchial Epithelia (non-CF) | VX-661 + VX-770 | ΔF508-CFTR Conductance | ~25% |[8] |

Table 2: Clinical Efficacy of Tezacaftor/Ivacaftor Combination Therapy

| Patient Population | Treatment | Primary Endpoint | Mean Improvement (vs. Placebo) | Reference |

|---|---|---|---|---|

| F508del Homozygous | Tezacaftor (100mg qd) / Ivacaftor (150mg q12h) | Change in ppFEV₁ | +3.75 percentage points | [11][16][17] |

| F508del Homozygous | Tezacaftor (100mg qd) / Ivacaftor (150mg q12h) | Change in Sweat Chloride | -6.04 mmol/L | [11][16][17] |

| F508del Heterozygous (with Residual Function Mutation) | Tezacaftor / Ivacaftor | Change in ppFEV₁ | +6.8 percentage points |[18] |

Key Experimental Protocols for Corrector Evaluation

Several key methodologies are employed to characterize the biochemical and functional effects of CFTR correctors like Tezacaftor.

5.1 Western Blotting for CFTR Maturation

This biochemical assay assesses the ability of a corrector to rescue F508del-CFTR from ER degradation by tracking its glycosylation status.[19][20]

-

Objective: To visualize the conversion of immature, core-glycosylated CFTR (Band B) to mature, complex-glycosylated CFTR (Band C), indicating successful trafficking through the Golgi.[20]

-

Methodology:

-

Cell Culture and Treatment: Culture CFTR-expressing cells (e.g., CFBE41o- or primary human bronchial epithelial cells). Treat with the corrector compound (e.g., 3 µM Tezacaftor) or vehicle (DMSO) for 24-48 hours.[19]

-

Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for equal loading.

-

SDS-PAGE and Transfer: Separate protein lysates by molecular weight using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific binding. Incubate with a primary antibody specific to CFTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. Band B (immature) will appear at a lower molecular weight than Band C (mature).[19]

-

-

Interpretation: A successful corrector will show a significant increase in the intensity of Band C relative to Band B, compared to untreated F508del-CFTR cells.[19]

5.2 Ussing Chamber Electrophysiology

The Ussing chamber is the gold-standard technique for measuring transepithelial ion transport, providing a direct functional readout of CFTR channel activity.[5][20]

-

Objective: To measure changes in CFTR-mediated chloride current in response to corrector and potentiator compounds.[5]

-

Methodology:

-

Cell Culture: Culture primary human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del) on permeable supports at an Air-Liquid Interface (ALI) until a polarized monolayer is formed.[5][19]

-

Compound Incubation: Incubate the HBE cells with the corrector compound (e.g., Tezacaftor) for 24-48 hours to allow for rescue and trafficking of F508del-CFTR.[5]

-

Chamber Setup: Mount the permeable support in an Ussing chamber containing warmed and gassed Krebs-Bicarbonate Ringer solution.[19] The chamber isolates the apical and basolateral sides of the epithelium.

-

Measurement: Clamp the voltage across the epithelium to 0 mV and measure the resulting short-circuit current (Isc), which reflects net ion transport.

-

Pharmacological Profile: Sequentially add drugs to the chamber to isolate CFTR-specific current:

-

Add a sodium channel inhibitor (e.g., Amiloride) to the apical side to block Na+ absorption.

-

Add a cAMP agonist (e.g., Forskolin) to activate CFTR.

-

Add a CFTR potentiator (e.g., Ivacaftor) to maximize channel gating.

-

Add a CFTR inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.[2]

-

-

-

Data Analysis: The CFTR-specific current is calculated as the difference between the peak current after Forskolin/potentiator addition and the current after the addition of the CFTR inhibitor.[2]

Conclusion

Tezacaftor (VX-661) represents a significant advancement in the development of CFTR correctors. Its foundational science is rooted in a precise molecular mechanism: the direct binding and stabilization of the first transmembrane domain of the F508del-CFTR protein. This action rescues the mutant protein from premature degradation, increasing the density of channels at the cell surface. While modest as a monotherapy, its true therapeutic power is unlocked through synergistic combinations with potentiators like Ivacaftor and next-generation correctors like Elexacaftor. The rigorous characterization of Tezacaftor using biochemical and electrophysiological assays has paved the way for highly effective combination therapies that have transformed the treatment landscape for many individuals with Cystic Fibrosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Molecular Structures Reveal Synergistic Rescue of Δ508 CFTR by Trikafta Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. apexbt.com [apexbt.com]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Treatment with VX-661 and Ivacaftor in a Phase 2 Study Resulted in Statistically Significant Improvements in Lung Function in People with Cystic Fibrosis Who Have Two Copies of the F508del Mutation | Vertex Pharmaceuticals [investors.vrtx.com]

- 13. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]

- 14. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]

- 15. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Efficacy and Safety of VX-661/ivacaftor combination therapy in people with CF with the F508del-CFTR Mutation and another mutation with minimal CFTR function | European Cystic Fibrosis Society (ECFS) [ecfs.eu]

- 19. benchchem.com [benchchem.com]

- 20. cff.org [cff.org]

The Pharmacology of Tezacaftor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. This gene encodes the CFTR protein, an anion channel that regulates chloride and bicarbonate transport across epithelial cell membranes. The most prevalent mutation, found in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del). This mutation leads to a misfolded CFTR protein that is identified by the endoplasmic reticulum (ER) quality control system and targeted for premature degradation. As a result, there is an insufficient amount of functional CFTR protein at the cell surface, causing impaired ion transport and the buildup of thick, sticky mucus in organs like the lungs and pancreas.[1]

Tezacaftor (B612225) (VX-661) is a small-molecule CFTR corrector designed to address the underlying defect in individuals with the F508del mutation. It is a second-generation corrector developed to offer improved tolerability and fewer drug-drug interactions compared to its predecessor, lumacaftor. This guide provides an in-depth overview of the pharmacology of Tezacaftor, its mechanism of action, key experimental data, and the methodologies used to evaluate its function.

Mechanism of Action

Tezacaftor is classified as a Type I CFTR corrector. Its primary function is to directly bind to the misfolded F508del-CFTR protein during its biogenesis, acting as a pharmacological chaperone to facilitate its correct folding.[1]

Binding and Stabilization: Cryo-electron microscopy studies have pinpointed Tezacaftor's binding site to a specific pocket within the first transmembrane domain (TMD1) of the CFTR protein, a site also shared by the first-generation corrector, lumacaftor.[1][2][3] This binding stabilizes the protein structure, allowing the F508del-CFTR protein to evade the ER's quality control mechanisms and proceed through the secretory pathway to the plasma membrane.[1] The result is an increased density of mature, fully glycosylated CFTR (known as Band C) at the cell surface.[1]

Combination Therapy: While Tezacaftor increases the quantity of CFTR protein at the cell surface, the corrected F508del-CFTR channel still has a gating defect, meaning it does not open as efficiently as the wild-type protein.[1] To overcome this, Tezacaftor is used in combination with a CFTR potentiator, Ivacaftor (B1684365) (VX-770). Ivacaftor binds to the CFTR protein and increases its channel open probability, thereby augmenting chloride transport.[4][5][6]

For even greater efficacy, Tezacaftor is a key component of the triple-combination therapy, Trikafta®, which also includes Elexacaftor (VX-445) and Ivacaftor.[4][7][8] Elexacaftor is another corrector that binds to a different site on the CFTR protein, providing a synergistic effect with Tezacaftor to further improve the processing and trafficking of the F508del-CFTR protein.[4][9] This multi-pronged approach of correcting, potentiating, and providing additional correction leads to a more robust restoration of CFTR function.[5][10]

Diagram: CFTR Protein Processing and Corrector Mechanism of Action

Caption: The processing pathway of F508del-CFTR and the intervention points for Tezacaftor and Ivacaftor.

Diagram: Synergistic Action in Triple-Combination Therapy

Caption: Logical flow demonstrating the synergistic mechanism of Elexacaftor, Tezacaftor, and Ivacaftor.

Quantitative Pharmacology and Clinical Efficacy

The efficacy of Tezacaftor in combination with Ivacaftor has been rigorously evaluated in large-scale Phase III clinical trials.

Table 1: Clinical Efficacy of Tezacaftor/Ivacaftor (Data from Phase III EVOLVE & EXPAND Trials)

| Parameter | EVOLVE Study (F508del/F508del) | EXPAND Study (F508del/Residual Function) |

| Treatment Group | Tezacaftor/Ivacaftor | Tezacaftor/Ivacaftor |

| Comparator | Placebo | Placebo & Ivacaftor Monotherapy |

| Study Duration | 24 Weeks | 8 Weeks |

| Absolute Change in ppFEV1 | +4.0 percentage points | +6.8 percentage points (vs. Placebo) |

| +2.1 percentage points (vs. Ivacaftor)[11] | ||

| Absolute Change in CFQ-R Score | +5.1 points (nominally significant)[11] | +11.1 points (vs. Placebo)[11] |

| Pulmonary Exacerbation Rate | 35% reduction in annualized rate vs. placebo | Not a primary endpoint |

| Safety & Tolerability | Generally well tolerated; majority of adverse events were mild or moderate. | Generally well tolerated. |

ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised respiratory domain score.

Table 2: Clinical Efficacy of Elexacaftor/Tezacaftor/Ivacaftor (Triple Combination)

| Parameter | Patients with one F508del mutation | Patients with two F508del mutations |

| Comparator | Placebo | Tezacaftor/Ivacaftor |

| Absolute Change in ppFEV1 | +13.8 percentage points from baseline[8] | +10.0 percentage points from baseline[8] |

| Absolute Change in Sweat Chloride | -41.8 mmol/L from baseline | -45.1 mmol/L from baseline |

| Absolute Change in CFQ-R Score | +20.2 points from baseline | +17.4 points from baseline |

| Pulmonary Exacerbation Rate | 63% reduction in annualized rate vs. placebo | Not reported as a direct comparison |